molecular formula C7H5NO2S B13512477 Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid

Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B13512477
M. Wt: 167.19 g/mol
InChI Key: USIIRSQELKECJG-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the modification of thiazole derivatives. For instance, 5-aroyl-2-arylmethylidene-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazoles can be synthesized from arylidene derivatives of pyrazolones using a twofold excess of the DMF·POCl3 complex . Another method involves the 1,3-dipolar cycloaddition of thiazolium ylides, generated in situ from the corresponding salts, to sulfinyl acrylonitriles in the presence of DBU in MeCN at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve the use of various catalysts or microwave irradiation to enhance the efficiency and yield of the synthesis. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the functional groups attached to the pyrrolo[2,1-b][1,3]thiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,1-b][1,3]thiazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique fused bicyclic structure, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C7H5NO2S/c9-7(10)5-1-2-6-8(5)3-4-11-6/h1-4H,(H,9,10)

InChI Key

USIIRSQELKECJG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC=C(N21)C(=O)O

Origin of Product

United States

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